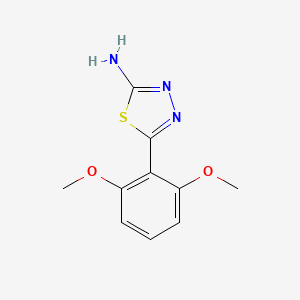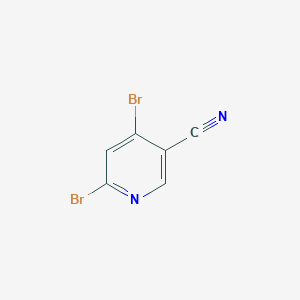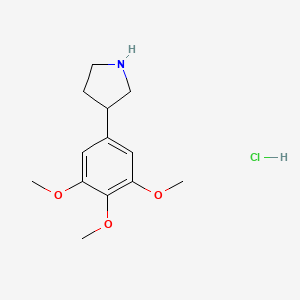
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C13H19NO3.ClH. It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,4,5-trimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it valuable in biochemical studies.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular processes.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural features.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)pyrrolidine Hydrochloride is unique due to its specific combination of a pyrrolidine ring and a 3,4,5-trimethoxyphenyl group. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H20ClNO3 |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
3-(3,4,5-trimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10(9-4-5-14-8-9)7-12(16-2)13(11)17-3;/h6-7,9,14H,4-5,8H2,1-3H3;1H |
Clé InChI |
KMOGNMZFJVPKKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


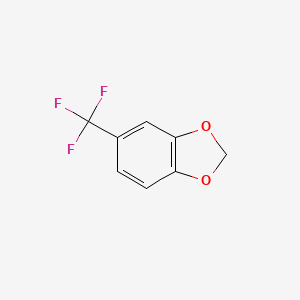

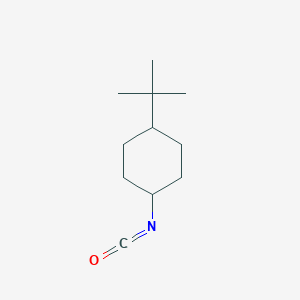
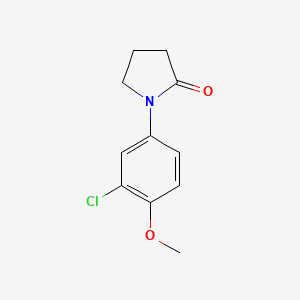
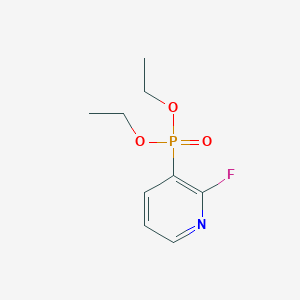
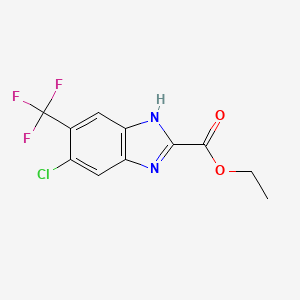
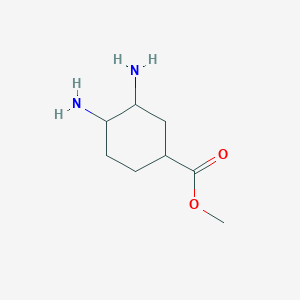
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
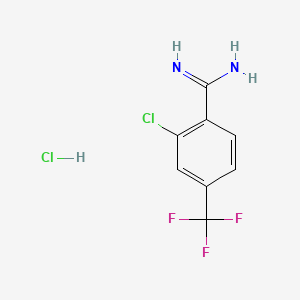
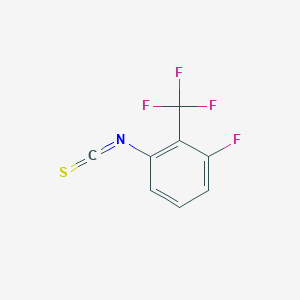
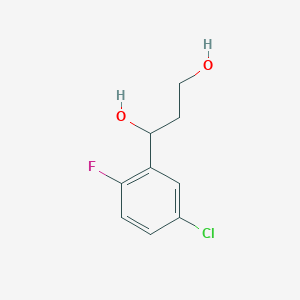
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
